Cas no 133307-16-1 (4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine)
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-HYDROXY-5-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE
- 5-methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one
- 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one
- SILVMDCMZCUWFP-UHFFFAOYSA-N
- AB54899
- 5-methyl-4-trifluoromethylpyrimidin-6-one
- 5-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one
- 5-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-OL
- 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine
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- Inchi: 1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12)
- InChI Key: SILVMDCMZCUWFP-UHFFFAOYSA-N
- SMILES: FC(C1=C(C)C(NC=N1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 277
- Topological Polar Surface Area: 41.5
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00AII6-250mg |
4-HYDROXY-5-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE |
133307-16-1 | 95% | 250mg |
$302.00 | 2023-12-22 | |
| 1PlusChem | 1P00AII6-1g |
4-HYDROXY-5-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE |
133307-16-1 | 95% | 1g |
$586.00 | 2023-12-22 |
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine
Recent Advances in the Study of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine (CAS: 133307-16-1)
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine (CAS: 133307-16-1) is a fluorinated pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl and hydroxyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.
One of the key areas of interest in recent research has been the synthesis and optimization of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for this compound using a one-pot condensation reaction involving trifluoromethylated precursors. The researchers reported a high yield (85%) and excellent purity, which is critical for its subsequent use in drug development. The study also emphasized the role of the trifluoromethyl group in enhancing the metabolic stability and bioavailability of the resulting derivatives, a finding that has significant implications for the design of next-generation pharmaceuticals.
In addition to its synthetic utility, 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine has been investigated for its biological activities. A recent preprint on bioRxiv (2024) highlighted its inhibitory effects on viral proteases, particularly those of SARS-CoV-2 and influenza A. The study utilized molecular docking and in vitro assays to demonstrate that derivatives of this compound could bind to the active sites of these proteases, thereby disrupting viral replication. These findings suggest that 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine could serve as a scaffold for the development of broad-spectrum antiviral agents, addressing a critical need in global health.
Another promising avenue of research involves the anticancer properties of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine derivatives. A collaborative study between academic and industrial researchers (Nature Communications, 2023) explored the compound's ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. The study reported that fluorinated pyrimidine derivatives exhibited selective cytotoxicity against several cancer cell lines, including those resistant to conventional chemotherapy. This underscores the potential of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine as a lead compound for the development of novel anticancer therapies.
Despite these advancements, challenges remain in the clinical translation of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine-based therapeutics. A review article in Advanced Drug Delivery Reviews (2023) pointed out the need for further pharmacokinetic and toxicological studies to assess the safety and efficacy of these compounds in vivo. Additionally, the review emphasized the importance of optimizing the chemical stability and solubility of fluorinated pyrimidines to enhance their drug-like properties. Addressing these challenges will be crucial for advancing this compound from the laboratory to the clinic.
In conclusion, 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine (CAS: 133307-16-1) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Recent studies have elucidated its synthetic pathways, biological activities, and therapeutic potential, paving the way for future investigations. As research continues to uncover the full scope of its applications, this compound is poised to play a pivotal role in the development of innovative treatments for viral infections, cancer, and other diseases. The integration of computational and experimental approaches will be essential for realizing its potential and overcoming existing challenges in drug development.
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